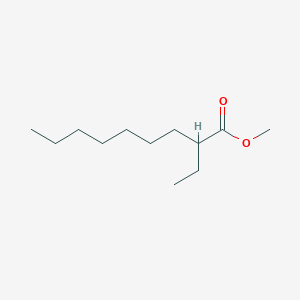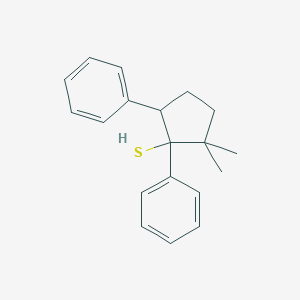
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and two phenyl groups, along with a thiol group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-diphenyl-2,2-dimethylcyclopentane with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylcyclopentane: Lacks the phenyl and thiol groups, resulting in different chemical properties.
1,5-Diphenylcyclopentane: Lacks the methyl and thiol groups, affecting its reactivity and applications.
2,2-Dimethyl-1,5-diphenylcyclopentane: Lacks the thiol group, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is unique due to the presence of both phenyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
54007-85-1 |
|---|---|
Molekularformel |
C19H22S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2,2-dimethyl-1,5-diphenylcyclopentane-1-thiol |
InChI |
InChI=1S/C19H22S/c1-18(2)14-13-17(15-9-5-3-6-10-15)19(18,20)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
InChI-Schlüssel |
QCHXAEMSERCPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1(C2=CC=CC=C2)S)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


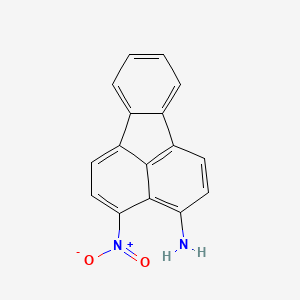
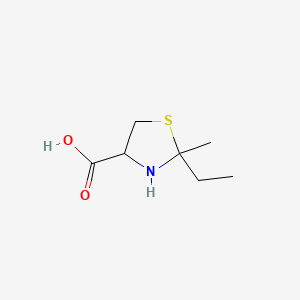

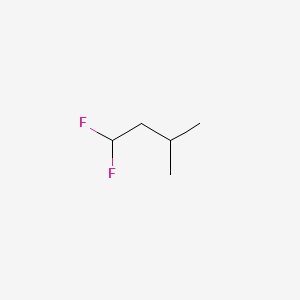
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
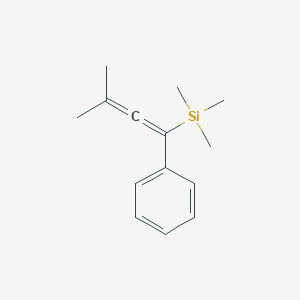
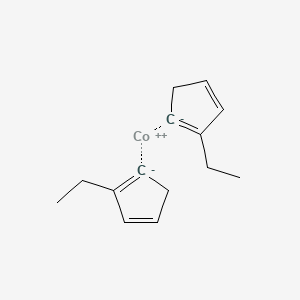
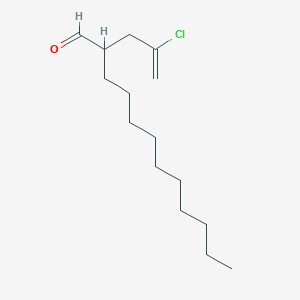
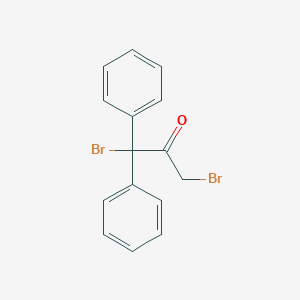
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
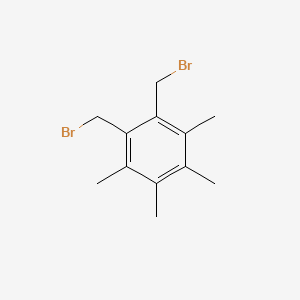
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
